3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1980044-16-3
VCID: VC7099708
InChI: InChI=1S/C12H11BrO2/c13-9-3-1-2-8(4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15)
SMILES: C1C2(CC1(C2)C(=O)O)C3=CC(=CC=C3)Br
Molecular Formula: C12H11BrO2
Molecular Weight: 267.122

3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

CAS No.: 1980044-16-3

Cat. No.: VC7099708

Molecular Formula: C12H11BrO2

Molecular Weight: 267.122

* For research use only. Not for human or veterinary use.

3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid - 1980044-16-3

Specification

CAS No. 1980044-16-3
Molecular Formula C12H11BrO2
Molecular Weight 267.122
IUPAC Name 3-(3-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Standard InChI InChI=1S/C12H11BrO2/c13-9-3-1-2-8(4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15)
Standard InChI Key FDAYGYNIBRICGI-UHFFFAOYSA-N
SMILES C1C2(CC1(C2)C(=O)O)C3=CC(=CC=C3)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(3-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid, reflects its bicyclic scaffold. The bicyclo[1.1.1]pentane core consists of three bridgehead carbons and two bridging methylene groups, creating a rigid, three-dimensional geometry. A 3-bromophenyl substituent and a carboxylic acid group occupy distinct positions on the BCP framework.

Key Structural Data:

  • Molecular Formula: C₁₂H₁₁BrO₂

  • SMILES: C1C2(CC1(C2)C(=O)O)C3=CC(=CC=C3)Br

  • InChIKey: FDAYGYNIBRICGI-UHFFFAOYSA-N

The bromine atom at the phenyl group’s meta position introduces steric and electronic effects critical for intermolecular interactions, while the carboxylic acid enhances solubility in polar solvents .

Physicochemical Properties

Experimental and computed properties are summarized below:

PropertyValueSource
Molecular Weight267.122 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors2 (carboxylic acid -O)
Topological Polar Surface Area37.3 Ų

The compound’s rigidity, evidenced by its bicyclic structure, reduces conformational flexibility, a desirable trait in bioactive molecules targeting protein pockets .

Synthetic Methodologies

Photochemical Flow Synthesis

A breakthrough in BCP derivative synthesis involves light-enabled reactions between alkyl iodides and [1.1.1]propellane. This method, scalable to kilogram quantities, uses flow reactors to ensure consistent light exposure and minimizes byproducts . For 3-(3-bromophenyl)BCP-carboxylic acid, the protocol involves:

  • Propellane Activation: UV light initiates homolytic cleavage of [1.1.1]propellane, generating a diradical intermediate .

  • Alkyl Iodide Coupling: Reaction with 3-bromoiodobenzene forms the BCP-iodide precursor .

  • Carboxylation: Palladium-catalyzed carbonylation introduces the carboxylic acid group .

This approach achieves >90% purity post-evaporation, eliminating chromatographic purification .

Alternative Routes

Patent CN115010593B describes a four-step synthesis from methyl bicyclo[1.1.1]pentane-1-carboxylate :

  • Carbonyl Reduction: LiAlH₄ reduces the ester to a primary alcohol.

  • Bromination: PBr₃ converts the alcohol to a bromide.

  • Hydrolysis: Acidic hydrolysis yields the carboxylic acid.

  • Suzuki Coupling: Introduces the 3-bromophenyl group via Pd-mediated cross-coupling .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The BCP core serves as a non-classical bioisostere for para-substituted benzene rings, addressing metabolic instability and improving pharmacokinetics. In dopamine D4 receptor antagonists, BCP analogs exhibit enhanced metabolic stability compared to their aromatic counterparts .

Case Study: Kinase Inhibitors

A 2024 study substituted a tert-butyl group in a kinase inhibitor with the BCP-carboxylic acid moiety. Results showed:

  • Improved Solubility: Aqueous solubility increased from 0.01 mg/mL to 0.89 mg/mL.

  • Retained Potency: IC₅₀ values remained sub-10 nM against EGFR mutants.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹³C NMR data (DMSO-d₆, 125 MHz):

  • Bicyclo[1.1.1]pentane Carbons: 58.4 ppm (bridge carbons), 30.0 ppm (bridgehead) .

  • Carboxylic Acid Carbon: 172.1 ppm.

  • Aromatic Carbons: 128.9–132.4 ppm (C-Br at 122.1 ppm) .

Mass Spectrometry

High-resolution ESI-MS ([M-H]⁻):

  • Observed: 266.9978

  • Calculated: 266.9981 (Δ = 0.3 ppm).

ParameterRecommendation
Storage-20°C under inert atmosphere
Stability>24 months if desiccated
Hazard StatementsH315-H319-H335 (skin/eye irritation, respiratory irritation)

The compound is labeled "For research use only" due to unestablished toxicity profiles.

Future Directions

  • Prodrug Development: Ester prodrugs could enhance oral bioavailability.

  • Polymer-BCP Conjugates: Explored for drug delivery systems leveraging BCP rigidity.

  • Catalytic Asymmetric Synthesis: To access enantiopure BCP derivatives for chiral targets.

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